Linalool oxide
Description
Historical Perspectives in Linalool (B1675412) Oxide Discovery
The story of linalool oxide is intrinsically linked to its precursor, linalool. While linalool was first synthesized in a laboratory setting by Leopold Ružička in 1919, the exploration of its oxidized derivatives followed as analytical techniques advanced. wikipedia.orgmdpi.com In the mid-20th century, most linalool was sourced from essential oils, particularly rosewood oil. nih.gov It is through the detailed analysis of these natural extracts and the study of linalool's oxidation processes that this compound was identified. tandfonline.com this compound can be formed through the natural oxidation of linalool or via synthetic methods. tandfonline.com Early production of natural linalool dates back to 1875 from Cayenne Bois de Rose oil. nih.gov The development of large-scale synthetic production of linalool, driven by its importance as an intermediate for Vitamin E, also paved the way for more extensive research into its derivatives, including the various forms of this compound. nih.gov
Academic Significance of this compound in Monoterpenoid Chemistry and Biological Systems
This compound holds considerable academic significance, primarily due to its role as a key volatile compound in the floral scents of numerous plant species. mdpi.com Its presence and the ratio of its different isomers contribute to the unique aroma profiles of plants like those in the Lamiaceae (mint family), Lauraceae (laurel family), and Rutaceae (citrus family). wikipedia.org
From a chemical standpoint, this compound isomers are valuable chiral building blocks for the synthesis of other complex bioactive natural products. frontiersin.org The study of its formation, both through biosynthesis in plants and through chemical synthesis in the lab, provides insights into the mechanisms of monoterpenoid rearrangement and cyclization. frontiersin.orgmdpi.com The biosynthesis of linalool oxides is believed to occur via the regioselective mono-epoxidation of linalool's trisubstituted double bond, which is then followed by an intramolecular cyclization of the resulting epoxy-alcohol. nih.gov
In biological systems, this compound has demonstrated a range of activities. Research has indicated its potential as an anticonvulsant and has shown anxiolytic-like effects in animal models. tandfonline.comnih.gov Furthermore, its isomers have been found to possess antifungal properties. gcms.cz The transformation of linalool to linalool oxides in plants is also considered a defense strategy against pests and pathogens. mdpi.com
Isomeric Forms and Stereochemical Considerations in this compound Research
This compound is not a single compound but rather a collective term for a group of stereoisomers. nih.gov This complexity arises from its multiple chiral centers, leading to different spatial arrangements of its atoms. These isomers are broadly categorized into furanoid and pyranoid forms, which are further divided into cis- and trans-diastereomers, each existing as a pair of enantiomers. nih.gov
Furanoid linalool oxides are characterized by a five-membered tetrahydrofuran (B95107) ring structure. nih.govvup.sk They exist as two diastereomers: cis-furanoid this compound and trans-furanoid this compound. nih.gov These diastereomers have distinct physical and sensory properties. For instance, the furan-based this compound is often described as having a floral, lavender-like character with notes of black tea. nih.gov The separation and identification of these isomers are typically achieved through gas chromatography-mass spectrometry (GC-MS), often using chiral columns to resolve the enantiomers. sci-hub.ruacgpubs.org
Pyranoid linalool oxides contain a six-membered tetrahydropyran (B127337) ring. nih.govacgpubs.org Similar to their furanoid counterparts, they also exist as cis- and trans-diastereomers. nih.gov The pyranoid form is generally considered to have a more distinctly floral aroma with less of the tea-like character associated with the furanoid isomers. nih.gov The synthesis of pyranoid linalool oxides can be achieved from linalool, though they are often formed in smaller quantities compared to the furanoid isomers during acid-catalyzed cyclization. tandfonline.com
Due to the presence of two chiral centers, both the furanoid and pyranoid linalool oxides exist as enantiomers (non-superimposable mirror images). sci-hub.ru This results in a total of eight possible stereoisomers of this compound. frontiersin.org The specific enantiomeric composition is crucial as different enantiomers can exhibit distinct biological activities and sensory properties. gcms.cz For example, the antitermitic activities of this compound isomers have been shown to differ depending on their stereostructure. gcms.cz
The determination of enantiomeric purity is a critical aspect of this compound research. Chiral gas chromatography is a key analytical technique used to separate and quantify the different enantiomers present in a sample. sci-hub.ru The ability to synthesize or isolate enantiomerically pure forms of this compound is essential for accurately assessing their individual biological effects and for their use as chiral synthons in the preparation of other complex molecules. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDDEIRQPDPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863673 | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
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Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
193.00 to 194.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
60047-17-8 | |
| Record name | Linalool oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |
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| Record name | Linalool oxide | |
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| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
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| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
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| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128.30 °C. @ 0.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Biosynthetic and Biotransformational Pathways of Linalool Oxide
Enzymatic Formation of Linalool (B1675412) Oxide in Plant Systems
The biosynthesis of linalool oxide in plants is a sophisticated process involving multiple enzymatic steps, from the synthesis of the precursor linalool to its subsequent oxidation and cyclization.
Linalool Synthase (LIS)-Mediated Precursor Synthesis
The journey to this compound begins with the synthesis of its precursor, linalool. This crucial step is catalyzed by the enzyme linalool synthase (LIS). LIS is a type of terpene synthase that utilizes geranyl diphosphate (B83284) (GPP), a C10 intermediate in the terpenoid biosynthesis pathway, as its substrate. nih.govoup.comwikipedia.org The enzyme facilitates the conversion of GPP to linalool through a mechanism that involves the ionization of GPP and the subsequent attack of a water molecule. wikipedia.orgresearchgate.net
Linalool synthases are found in a wide variety of plants and can produce different enantiomers of linalool, namely (S)-linalool and (R)-linalool. wikipedia.orgacs.org For instance, in Clarkia breweri, S-linalool synthase stereoselectively produces S-linalool. nih.gov The expression of LIS genes is often tissue-specific and developmentally regulated, with high activity frequently observed in floral parts, consistent with the role of linalool as a floral scent compound. oup.comgoogle.com The structure of the LIS gene itself is intriguing, appearing to be a composite that may have arisen from a recombination event between two different types of terpene synthase genes, which could explain the vast diversity within the plant terpene synthase family. nih.govoup.com
Cytochrome P450 Monooxygenase (e.g., CYP76C1) Involvement in Linalool Epoxidation and Cyclization
Following the synthesis of linalool, the next critical steps towards forming this compound are epoxidation and cyclization, processes in which cytochrome P450 monooxygenases play a pivotal role. In Arabidopsis thaliana, the enzyme CYP76C1 has been identified as a major linalool-metabolizing oxygenase in flowers. nih.govoup.com This multifunctional enzyme catalyzes a cascade of oxidation reactions on linalool. researchgate.netnih.gov
The proposed biosynthetic pathway involves the regioselective mono-epoxidation of the 6,7-double bond of linalool to form 6,7-epoxylinalool. mdpi.comfrontiersin.org This epoxide is an unstable intermediate that can then undergo intramolecular cyclization to yield the various furanoid and pyranoid isomers of this compound. mdpi.comnih.gov CYP76C1 is instrumental in producing a range of linalool oxides, including volatile compounds like lilac aldehydes and alcohols, as well as soluble conjugated forms such as 8-hydroxy, 8-oxo, and 8-COOH-linalool. researchgate.netnih.gov The expression of CYP76C1 is often tightly co-regulated with linalool synthase genes, suggesting a coordinated metabolic pathway for the production and subsequent modification of linalool in plants. frontiersin.orgmdpi.com While CYP76C1 is a key player, it is possible that other redundant enzymes may also contribute to the metabolism of linalool in flowers. nih.gov
Stereoselective Enzymatic Transformations of Linalool to Linalool Oxides
The enzymatic conversion of linalool to linalool oxides is a highly stereoselective process, resulting in the formation of specific stereoisomers of both furanoid and pyranoid linalool oxides. mdpi.comresearchgate.net The stereochemistry of the final this compound products is dependent on the enantiomer of the linalool precursor and the specific enzymes involved in the transformation.
For example, in fungal biotransformation studies, which can provide insights into enzymatic processes, the conversion of (±)-linalool by Corynespora cassiicola resulted in the formation of specific stereoisomers: furanoid trans-(2R,5R)- and cis-(2S,5R)-linalool oxide, and pyranoid trans-(2R,5S)- and cis-(2S,5S)-linalool oxide. researchgate.netacs.org This stereoselectivity is attributed to the formation of specific key intermediates, namely (3S,6S)-6,7-epoxylinalool and (3R,6S)-6,7-epoxylinalool. researchgate.netacs.org Similarly, the biotransformation of (R)-(-)-linalool by the fungus Diplodia gossypina yielded trans-(2R,5S)-furanoid this compound and trans-(2R,5R)-pyranoid this compound with high enantiomeric excess. mdpi.com In plants, the specific enzymes responsible for the stereoselective cyclization of the epoxy-alcohol intermediate are still under investigation, but the observed diversity of this compound isomers in nature points to a high degree of enzymatic control over the stereochemical outcome of the reaction. mdpi.comfrontiersin.org
Genetic Regulation of this compound Biosynthesis (e.g., transcriptional factors, DNA methylation)
The biosynthesis of linalool and its subsequent conversion to linalool oxides are tightly regulated at the genetic level. This regulation involves a complex interplay of transcription factors and epigenetic mechanisms like DNA methylation, which control the expression of the necessary biosynthetic genes.
Transcription Factors: A variety of transcription factor families, including MYB, MYC, bHLH, NAC, ERF, and WRKY, have been identified as regulators of terpenoid biosynthesis in plants. nih.govresearchgate.netresearchgate.netmdpi.com These transcription factors can bind to specific cis-regulatory elements in the promoter regions of terpene synthase (TPS) genes, such as linalool synthase, and other downstream genes, thereby activating or repressing their transcription. nih.govresearchgate.net For instance, in tea plants, several transcription factors are implicated in regulating the expression of genes in the terpenoid biosynthetic pathway, influencing the production of volatile terpenes. nih.gov Co-expression analyses have revealed that the expression of CYP76C1, a key enzyme in this compound formation, is tightly coregulated with that of linalool synthase genes, suggesting a common regulatory control by transcription factors. mdpi.com
DNA Methylation: DNA methylation is an epigenetic mechanism that can influence gene expression without altering the DNA sequence itself. oup.comsciopen.com It plays a crucial role in regulating plant growth, development, and the biosynthesis of secondary metabolites. oup.comsciopen.com Dynamic changes in DNA methylation levels have been shown to correlate with the biosynthesis and accumulation of secondary metabolites in various plants. oup.comfrontiersin.org For example, DNA methylation can affect the expression of genes encoding enzymes and transcription factors involved in metabolic pathways. acs.org While direct evidence specifically linking DNA methylation to the regulation of this compound biosynthesis is still emerging, the established role of DNA methylation in controlling the production of other secondary metabolites suggests it is a likely regulatory layer in this pathway as well. oup.comfrontiersin.org
Microbial Biotransformation of Linalool to this compound
The conversion of linalool to this compound is not limited to plant systems; various microorganisms, particularly fungi, are capable of performing this biotransformation. This microbial conversion offers a valuable alternative for the production of these sought-after aroma compounds.
Fungal Biotransformation Systems
Several fungal species have been shown to effectively biotransform linalool into linalool oxides. Notably, strains of Aspergillus niger and Botrytis cinerea have been extensively studied for this purpose. researchgate.netresearchgate.netnih.gov
Aspergillus niger is well-known for its ability to convert (±)-linalool into a mixture of cis- and trans-furanoid and pyranoid linalool oxides. researchgate.netnih.govacs.org The efficiency of this biotransformation can be influenced by culture conditions, such as the choice of cosolvent to improve the solubility of linalool. researchgate.net Research has shown that A. niger can also hydroxylate linalool at the C-8 position, forming 8-hydroxylinalool, which is a key intermediate in the formation of other derivatives like lilac aldehydes and alcohols. researchgate.netacs.org
Botrytis cinerea, a fungus associated with noble rot in grapes, also metabolizes linalool, primarily to 8-hydroxylinalool, with linalool oxides being minor products. researchgate.net Other fungi, such as Corynespora cassiicola, have demonstrated high stereoselectivity and productivity in converting linalool to linalool oxides. researchgate.netacs.org Fungal biotransformation often proceeds via the formation of 6,7-epoxylinalool as a key intermediate, similar to the proposed pathway in plants. researchgate.netacs.org These fungal systems not only provide a means for producing valuable aroma compounds but also serve as a model for understanding the enzymatic mechanisms of linalool oxidation and cyclization. rsc.org
Interactive Data Table: Fungal Biotransformation of Linalool
| Fungus Species | Substrate | Major Products | Key Findings | References |
| Aspergillus niger | (±)-Linalool | cis- and trans-Furanoid and Pyranoid Linalool Oxides, 8-Hydroxylinalool | Capable of producing a mixture of this compound isomers. researchgate.netnih.govacs.org | researchgate.netnih.govacs.org |
| Botrytis cinerea | (±)-Linalool | 8-Hydroxylinalool, Lilac Aldehydes, Lilac Alcohols | Primarily produces 8-hydroxylinalool. researchgate.net | researchgate.net |
| Corynespora cassiicola | (±)-Linalool | Stereoselective Furanoid and Pyranoid Linalool Oxides | Highly stereoselective with high productivity. researchgate.netacs.org | researchgate.netacs.org |
| Diplodia gossypina | (R)-(-)-Linalool | trans-(2R,5S)-Furanoid this compound, trans-(2R,5R)-Pyranoid this compound | Demonstrates high enantiomeric excess in product formation. mdpi.com | mdpi.com |
Bacterial Biotransformation Systems
Certain bacteria possess the enzymatic capability to convert linalool into linalool oxides. This biotransformation is a key process in the biodegradation of terpenes in the environment. A notable example is a microorganism from the genus Pseudomonas, isolated from soil, which can utilize linalool as its sole carbon and energy source. nih.govcdnsciencepub.com Fermentation of linalool by this bacterium yields several metabolites, including a furanoid this compound identified as 2-vinyl-2-methyl-5-hydroxyisopropyl-tetrahydrofuran. nih.govcdnsciencepub.com
Other bacterial species have also been identified as capable of this transformation. For instance, Streptomyces albus is known to transform linalool into pure linalool oxides. researchgate.net Furthermore, linalool oxides are significant contributors to the characteristic aroma of dark tea, which undergoes a pile-fermentation process involving thermophilic bacteria like Bacillus licheniformis. scielo.br In studies of this fermentation, (Z)-linalool oxide (furanoid) was identified as a critical volatile compound with a high odor activity value, indicating its production by the bacterial community from precursors present in the tea leaves. scielo.br The metabolism of linalool and its derivatives has also been studied in Pseudomonas incognita, further establishing the role of this genus in terpene biotransformation. frontiersin.org
The table below summarizes findings on bacterial systems that biotransform linalool to this compound.
| Bacterial Species/System | Substrate | Key this compound Product(s) | Source(s) |
| Pseudomonas sp. (soil isolate) | Linalool | 2-vinyl-2-methyl-5-hydroxyisopropyl-tetrahydrofuran | nih.govcdnsciencepub.com |
| Streptomyces albus | Linalool | Linalool oxides | researchgate.net |
| Thermophilic bacteria (e.g., Bacillus licheniformis) in dark tea fermentation | Linalool precursors | (Z)-linalool oxide (furanoid) | scielo.br |
Microalgal Biotransformation Systems
In addition to bacteria and fungi, microalgae are capable of converting linalool into its cyclic ether forms. nih.gov Research on the microalga Oocystis pusilla demonstrated its ability to transform linalool enantiomers stereospecifically. nih.gov
In a 24-hour biotransformation process, (3R)-(−)-linalool was converted by Oocystis pusilla into a mixture of:
trans-(2R,5R)-furanoid this compound (8% efficiency)
trans-(2R,5S)-pyranoid this compound (6% efficiency) nih.gov
When (3S)-(+)-linalool was used as the substrate, the microalgae not only catalyzed the epoxidation and subsequent cyclization to form linalool oxides but also facilitated the reduction of double bonds. nih.gov
The table below details the biotransformation of linalool by the microalga Oocystis pusilla.
| Microalgal Species | Substrate | Product(s) | Efficiency | Source(s) |
| Oocystis pusilla | (3R)-(−)-linalool | trans-(2R,5R)-furanoid this compound | 8% | nih.gov |
| trans-(2R,5S)-pyranoid this compound | 6% | nih.gov |
In Vivo Biotransformation of Linalool to this compound in Animal Models
Following administration in animal models, linalool undergoes extensive metabolism. Studies in rats have shown that after an oral dose, linalool is absorbed and its metabolites are excreted primarily in the urine and to a lesser extent in feces and expired air as CO2. nih.govsurrey.ac.uk The identified metabolites in rats include dihydro- and tetrahydrolinalool, which are excreted in both free and conjugated forms. nih.govsurrey.ac.uk The major metabolic pathway for linalool in rats is 8-hydroxylation, leading to the formation of 8-hydroxy-linalool and subsequently 8-carboxy-linalool. europa.eu While these are the primary metabolites, the enzymatic machinery responsible for linalool metabolism can also produce linalool oxides, albeit often in smaller quantities. nih.gov The administration of linalool to rats has been observed to induce hepatic microsomal cytochrome P-450 enzymes, which are central to its biotransformation. nih.goveuropa.eu
Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2A) in Linalool Oxidation
The oxidation of linalool is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. europa.eu In vitro studies using recombinant human CYP enzymes have identified specific isoforms responsible for converting linalool into its various oxidized products, including linalool oxides. europa.eu
CYP2D6 : This isoform is crucial for the enzymatic epoxidation of linalool. nih.goveuropa.eu It catalyzes the formation of 6,7-epoxy-linalool, the unstable intermediate that cyclizes to form both furanoid and pyranoid linalool oxides. nih.goveuropa.eu CYP2D6 also contributes to the allylic hydroxylation of linalool to form 8-hydroxylinalool. europa.eu
CYP2C19 : This enzyme is also involved in the allylic hydroxylation of the 8-methyl group of linalool. europa.eu
CYP2A : In rats, (3R)-(−)-linalool has been shown to induce CYP2A enzymes (which include CYP2A1 and CYP2A2 in the liver and CYP2A3 in the lung). nih.gov The human CYP2A family shares homology with the rat isoforms and is involved in the metabolism of various compounds. nih.gov
The formation of linalool oxides has been specifically observed in studies with human skin enzymes, where CYP2D6 and CYP2C19 metabolize linalool to (R/S)-furanoid-linalool oxide and (R/S)-pyranoid-linalool oxide. europa.eu Although the catalytic yield for cyclic ether formation can be thousands of times lower than for the hydroxylation reaction, it represents a confirmed metabolic pathway. nih.gov
The table below summarizes the roles of specific Cytochrome P450 isoforms in linalool oxidation.
| CYP Isoform | Role in Linalool Metabolism | Resulting Products | Source(s) |
| CYP2D6 | Enzymatic epoxidation of the 6,7-double bond; Allylic hydroxylation | 6,7-epoxy-linalool (precursor to linalool oxides); 8-hydroxylinalool | nih.goveuropa.eu |
| CYP2C19 | Allylic hydroxylation of the 8-methyl group | 8-hydroxylinalool | europa.eu |
| CYP2A | Induced by (3R)-(−)-linalool in rats | Involved in general xenobiotic metabolism | nih.gov |
Formation of Furanoid and Pyranoid Linalool Oxides from Linalool Metabolites
The biosynthesis of both furanoid and pyranoid linalool oxides proceeds through a common, unstable intermediate metabolite: 6,7-epoxy-linalool. nih.goveuropa.eu This pathway is initiated by the enzymatic epoxidation of the 6,7-carbon double bond of the parent linalool molecule, a reaction catalyzed primarily by the CYP2D6 isoform. nih.goveuropa.eu
Once formed, the 6,7-epoxy-linalool intermediate is highly susceptible to intramolecular rearrangement. nih.gov The tertiary hydroxyl group at the C3 position attacks the epoxide ring, leading to cyclization. nih.gov This intramolecular cyclization can result in the formation of either a five-membered ring (furanoid) or a six-membered ring (pyranoid), depending on whether the hydroxyl group attacks the C6 or C7 carbon of the epoxide. nih.gov The formation of both cis- and trans-isomers of these linalool oxides is possible. nih.gov While this epoxidation-cyclization cascade is considered the main pathway, a minor alternative route to furanoid oxides may exist via hydroxylation to form 2,6-dimethyloct-7-ene-2,3,6-triol, followed by acid-catalyzed cyclization. cdnsciencepub.com Trace formation of both furanoid and pyranoid linalool oxides has been observed as a result of these metabolic processes. nih.gov
Advanced Chemical Synthesis and Enantioselective Methodologies for Linalool Oxide
Stereoselective Synthesis of Linalool (B1675412) Oxide Isomers
The stereoselective synthesis of linalool oxide isomers is crucial as the sensory properties of these compounds are often dependent on their specific stereochemistry. researchgate.net Researchers have devised several strategies to control the formation of the desired furanoid and pyranoid this compound isomers.
A foundational approach to obtaining enantiomerically pure linalool oxides involves starting with the corresponding enantiomers of linalool. mdpi.com This method is predicated on the principle that the chirality of the starting material directs the stereochemical outcome of the subsequent cyclization reaction. The process typically involves the transformation of a linalool enantiomer into a diastereoisomeric mixture of furanoid and pyranoid oxides. mdpi.com Subsequent separation of these diastereomers, often through chromatographic techniques, yields the individual stereoisomers of this compound. mdpi.comresearchgate.net This strategy's effectiveness is contingent on the availability of enantiomerically pure linalool. mdpi.com
A user-friendly, laboratory-scale procedure has been developed that can be performed on a milligram to multigram scale, a significant advantage for research and development purposes where smaller quantities of pure isomers are often required. researchgate.net This method allows for the preparation of all eight possible stereoisomers of this compound. mdpi.com The enantiomeric purity of the final this compound isomers is directly correlated to the purity of the initial linalool enantiomer used. researchgate.net
A prevalent and effective method for the synthesis of this compound involves the regioselective epoxidation of the trisubstituted double bond in linalool, followed by an acid-catalyzed intramolecular cyclization of the resulting epoxy-alcohol. mdpi.com This pathway is believed to mirror the biosynthetic route of linalool oxides in nature. mdpi.com
The epoxidation step is typically achieved using a peracid, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. mdpi.comscentree.co This reaction preferentially forms a diastereoisomeric mixture of the trisubstituted epoxides. mdpi.com Following epoxidation, the introduction of an acid catalyst, for instance, p-toluenesulfonic acid (PTSA), facilitates the cyclization to yield a mixture of furanoid and pyranoid linalool oxides. mdpi.com The ratio of furanoid to pyranoid isomers can be influenced by the reaction conditions, with one report indicating an 82:18 ratio in favor of the furanoid form. mdpi.com
While this one-pot approach is direct, the subsequent separation of the isomeric mixture can be challenging and may require multi-step procedures like fractional distillation or derivatization followed by chromatography. mdpi.com To overcome these separation challenges, methods have been developed that involve the chemoselective derivatization of the different isomers. For example, the secondary alcohol group of the pyranoid oxides can be selectively benzoylated, allowing for their separation from the unreacted furanoid oxides. mdpi.comresearchgate.net The furanoid isomers can then be converted to their acetate (B1210297) esters, which are more amenable to chromatographic separation. mdpi.com Subsequent hydrolysis of these esters yields the pure cis- and trans-furanoid and pyranoid linalool oxides. mdpi.com
Recent advancements have also explored the use of heterogeneous catalysts, such as robust and non-noble cobalt catalysts, for the selective epoxidation of linalool under mild conditions. kaust.edu.saresearcher.liferesearchgate.net These catalytic systems offer the potential for increased efficiency and reusability. kaust.edu.saresearcher.life
While less commonly detailed in the provided context, auxiliary-controlled synthetic strategies represent another avenue for achieving stereoselectivity in the synthesis of this compound. This approach involves the temporary attachment of a chiral auxiliary to the linalool substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of the epoxidation and/or cyclization reactions. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched this compound. This methodology offers a powerful tool for asymmetric synthesis when starting from achiral or racemic precursors.
Chemoenzymatic Approaches to this compound Stereoisomers
Chemoenzymatic methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce specific stereoisomers of this compound. mdpi.com These approaches can offer high enantioselectivity and operate under mild reaction conditions.
One notable chemoenzymatic process involves the oxidation of linalool or linalool-containing mixtures in the presence of enzymes, such as lipases. google.com For instance, lipases from Candida antarctica have been successfully used to catalyze the formation of this compound. google.com This enzymatic process can be employed for the production of "natural" this compound, which is highly valued in the flavor and aroma industries. google.com The enzymatic reaction often involves the in-situ generation of a peroxycarboxylic acid, which then acts as the epoxidizing agent. google.comgoogle.com This method has been shown to produce high yields of this compound, in some cases exceeding 90%. google.comgoogle.com
Other microorganisms, such as Aspergillus niger and Penicillium strains, have also been investigated for the biotransformation of terpene alcohols like linalool into their corresponding oxides. google.comgoogle.com However, these fermentation-based processes can be slower and result in lower yields compared to isolated enzyme systems. google.comgoogle.com
Laboratory-Scale Production and Yield Optimization Strategies
The ability to produce this compound on a laboratory scale is essential for research, analytical standard preparation, and small-scale applications. A key challenge in laboratory-scale synthesis is often the separation of the complex mixtures of isomers that are formed. mdpi.com
To address this, user-friendly procedures have been developed that are scalable from milligrams to multigrams. mdpi.comresearchgate.net A significant strategy for yield optimization at this scale involves the efficient separation of the furanoid and pyranoid isomers. As mentioned previously, this can be achieved through chemoselective derivatization. By converting the pyranoid oxides to their benzoate (B1203000) esters and the furanoid oxides to their acetate esters, the different isomers can be separated chromatographically. mdpi.com The final pure isomers are then obtained by hydrolysis of the ester groups. mdpi.com
Development of Novel Synthetic Routes (e.g., from Citral)
The reported synthesis from citral (B94496) involves the following key transformations:
Epoxidation: The first step is the epoxidation of one of the double bonds in citral. dpi-journals.com
Acid Rearrangement: This is followed by an acid-catalyzed rearrangement of the epoxide. dpi-journals.com
Reduction: The aldehyde group is then reduced, likely using a reducing agent such as sodium borohydride (B1222165) (NaBH4). dpi-journals.com
Selective Protection: The resulting hydroxyl group is selectively protected. dpi-journals.com
Elimination Reaction: The final step is an elimination reaction to form the furanoid ring of this compound. dpi-journals.com
This route provides an alternative to linalool-based syntheses and expands the range of readily available starting materials for the production of this valuable aroma compound.
Advanced Analytical Techniques for Linalool Oxide Characterization and Quantification
Gas Chromatography (GC) and Multidimensional Gas Chromatography (MDGC)
Gas chromatography is the cornerstone for the analysis of volatile compounds like linalool (B1675412) oxides. However, due to the complexity of natural extracts and the presence of multiple isomers, single-column GC often provides insufficient separation. vup.sk Multidimensional gas chromatography (MDGC) overcomes this limitation by using two columns with different stationary phases. vup.sk This technique allows for heart-cutting, where a specific, unresolved portion of the chromatogram from the first column is transferred to a second column for further separation, significantly enhancing resolution. researchgate.net
The various stereoisomers of linalool oxide often possess distinct sensory properties, making their individual separation and quantification essential. Enantioselective gas chromatography is the primary technique used to resolve these chiral compounds. This method utilizes a chiral stationary phase, typically based on modified cyclodextrins, which interacts differently with each enantiomer, allowing for their separation. nih.govtandfonline.com
Researchers have successfully applied enantioselective GC and MDGC to determine the stereoisomeric ratios of furanoid and pyranoid linalool oxides in various matrices. nih.gov For instance, studies on grape varieties have used this technique to investigate the biogenesis of linalool oxides during berry ripening. nih.gov Similarly, the enantiomeric distribution of linalool oxides in different types of tea and kiwifruit flowers has been characterized, revealing that the ratios of isomers can vary significantly depending on the species, cultivar, and processing methods. tandfonline.comresearchgate.netresearchgate.net This variation is crucial for understanding the aroma profile and authenticity of these products. nih.gov In some cases, one enantiomer is found to be dominant; for example, in the flowers of Actinidia polygama, the endogenous pyranoid linalool oxides were found to be exclusively (6S)-configured. researchgate.net
Table 1: Enantiomeric Distribution of Linalool Oxides in Various Teas
| Tea Type | This compound Isomer | Major Enantiomer |
| Most Chinese Teas | This compound A (furanoid) | (2S, 5S) |
| Most Chinese Teas | This compound B (furanoid) | (2S, 5R) |
| Most Chinese Teas | This compound C (pyranoid) | (2S, 5R) |
| Most Chinese Teas | This compound D (pyranoid) | (2S, 5S) |
| Black Tea (large leaf) | This compound A, B, C | Higher proportions of (R)-enantiomers |
| Indonesia White Tea | This compound A, B, C | Higher proportions of (R)-enantiomers |
This table is based on findings from enantiomeric analysis of volatile terpenoids in tea. nih.gov
Pairing gas chromatography with mass spectrometry (GC-MS) is a powerful tool for both identifying and quantifying this compound isomers. science.govrsc.org As the separated compounds elute from the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint that can be compared against spectral libraries for positive identification. scielo.br
GC-MS is routinely used to confirm the identity of this compound isomers separated by either chiral or achiral GC columns. vup.sknih.gov The technique is sensitive enough to detect trace amounts of these compounds in complex mixtures like essential oils and food extracts. researchgate.netmdpi.com For quantitative analysis, a calibration curve is typically generated using standards of known concentration. science.gov The combination of headspace solid-phase microextraction (HS-SPME) with GC-MS provides an efficient and solvent-free method for extracting and analyzing volatile compounds like linalool oxides from various samples. vup.sknih.gov Comprehensive two-dimensional GC-MS (GCxGC-MS) offers even greater resolving power, increasing the number of identified compounds in complex samples like hops by over 300% compared to conventional GC-MS. mdpi.com
The authenticity of natural flavors is a significant concern for the food and fragrance industries. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a sophisticated technique used to distinguish between natural and synthetic flavor compounds. researchgate.netmdpi.com The method measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. nih.gov This isotopic ratio is determined by the plant's photosynthetic pathway and the isotopic composition of the geographical and environmental precursors, providing a unique signature for the compound's origin. oup.com
Synthetic this compound, derived from petrochemical sources, will have a different ¹³C/¹²C ratio compared to its natural counterpart biosynthesized in a plant. mdpi.com By analyzing the isotopic signature of this compound in a product, GC-C-IRMS can verify its authenticity and detect adulteration with synthetic additives. researchgate.netoup.com The reliability of this technique can be further improved by using a multidimensional GC setup (MDGC-IRMS) to ensure the chromatographic purity of the target compound before it enters the IRMS, thus preventing inaccurate isotope ratio measurements due to co-eluting impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
While GC is the dominant technique for analyzing volatile compounds, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) serve as valuable alternatives in specific contexts. jopir.in HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. iajps.com A method for determining linalool using HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water has been developed, suggesting its applicability to its oxides. mdpi.com This can be particularly useful for analyzing extraction solutions containing both organic solvents and water without requiring a solvent transfer step, which is often necessary for GC analysis. mdpi.com
UPLC is a more recent advancement that uses columns packed with sub-2-μm particles. iajps.comresearchgate.net This allows for operation at much higher pressures, resulting in significantly faster analysis times, improved chromatographic resolution, and greater sensitivity compared to conventional HPLC. ijsrtjournal.com Both HPLC and UPLC can be coupled with various detectors, including mass spectrometers (LC-MS), to provide structural information and enhance analytical specificity for this compound and its derivatives. ijsrtjournal.comcreative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. researchgate.netd-nb.info While GC-MS is excellent for identification based on fragmentation patterns and retention times, NMR provides definitive confirmation of the molecular structure, including the connectivity of atoms and their spatial relationships.
Both ¹H and ¹³C NMR spectra are used to characterize the different isomers of this compound. frontiersin.orgspectrabase.com The chemical shifts, coupling constants, and signal multiplicities provide detailed information that allows for the differentiation between the furanoid and pyranoid rings and the relative stereochemistry of the substituents. frontiersin.org Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the through-space proximity of protons, which is crucial for confirming the cis or trans configuration of the isomers. informahealthcare.com These comprehensive structural data are vital for verifying the identity of newly isolated natural products or synthetically prepared standards. frontiersin.org
Advanced Spectrometric Analyses for this compound Derivatives
Chemical derivatization is a strategy often used to improve the analytical properties of compounds for techniques like GC-MS. For linalool oxides, derivatization can enhance volatility, improve chromatographic peak shape, and produce more characteristic mass spectra for identification.
Mechanistic Investigations of Linalool Oxide Biological Activities
Neuropharmacological Activities and Underlying Mechanisms
Linalool (B1675412) oxide has demonstrated a range of activities affecting the central nervous system. The following sections explore the mechanistic basis for these effects as suggested by preclinical studies.
Antinociceptive Effects: Receptor Interactions and Neural Signaling Pathways
Linalool oxide has shown significant potential in modulating the perception of pain, an effect known as antinociception. Studies in animal models have confirmed its activity, although the precise neural pathways are still under investigation.
In preclinical studies using the acetic acid-induced writhing test and the formalin test in mice, this compound demonstrated clear antinociceptive effects. The formalin test, which has two distinct phases (an early neurogenic phase and a later inflammatory phase), showed that this compound was effective in reducing the pain response in both stages. This dual efficacy suggests that the compound may act through central nervous system pathways, similar to centrally acting analgesics like morphine.
While the exact receptor interactions for this compound have not been fully elucidated, its structural similarity to linalool has led researchers to hypothesize that it may share similar mechanisms of action. The antinociceptive properties of linalool are thought to involve interactions with multiple receptor systems, including:
Opioidergic and Cholinergic Systems : The analgesic effects of linalool in some pain models have been reversed by antagonists for opioid and muscarinic receptors.
Glutamatergic System : Linalool has been shown to inhibit N-Methyl-D-aspartate (NMDA) receptors, which play a critical role in pain signal transmission.
Ion Channels : Linalool may also suppress nociceptive TRPA1 (Transient Receptor Potential Ankyrin 1) channels and voltage-gated calcium channels in sensory neurons.
Future research is necessary to confirm whether this compound's antinociceptive effects are mediated by these or other neural signaling pathways.
Anticonvulsant Effects: GABAA Receptor Modulation and Glutamate Antagonism
This compound has been identified as a compound with potential anticonvulsant properties. Research indicates its effectiveness in established experimental models of seizures.
In studies using the pentylenetetrazol (PTZ)-induced seizure model and the maximum electroshock (MES) test, this compound demonstrated anticonvulsant activity. It significantly increased the latency to the first seizure in the PTZ test and reduced the duration of tonic seizures in the MES test, all without impairing motor coordination in the animals.
The mechanistic underpinnings of these effects are thought to be related to the modulation of major excitatory and inhibitory neurotransmitter systems in the brain. Drawing parallels from its parent compound, linalool, the proposed mechanisms for this compound's anticonvulsant action include:
GABAA Receptor Modulation : The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). Linalool is known to enhance GABAergic currents by positively modulating GABAA receptors, which leads to a sedative and anticonvulsant effect. It is hypothesized that this compound may act similarly at this receptor complex.
Glutamate Antagonism : Linalool acts as a competitive antagonist of the excitatory neurotransmitter glutamate. nih.gov It can inhibit glutamate binding and reduce its release, thereby dampening the excessive neuronal excitation that characterizes seizures. researchgate.net Given its structural similarity, this compound may also interfere with glutamatergic transmission. nih.gov
These proposed mechanisms highlight promising avenues for future research to definitively map the anticonvulsant action of this compound.
Anxiolytic Properties: Central Nervous System Neuromodulatory Mechanisms
Inhaled this compound has been shown to possess anxiety-reducing, or anxiolytic, properties. Studies using validated animal models of anxiety have demonstrated its efficacy.
In research utilizing the elevated plus-maze and the light/dark box test, the inhalation of this compound resulted in significant anxiolytic-like effects in mice. researchgate.net Specifically, the animals spent more time in the open, more exposed areas (open arms of the maze and the brightly-lit chamber), which is indicative of reduced anxiety. researchgate.net Importantly, these behavioral changes occurred without any accompanying motor deficits, suggesting a specific action on anxiety-related brain circuits rather than a general sedative effect. researchgate.net
While the specific neuromodulatory mechanisms for this compound are not fully detailed, the anxiolytic effects of related terpenes are often linked to the GABAergic system. nih.gov For instance, the anxiolytic effect of inhaled linalool is mediated by GABAA receptors and can be blocked by the benzodiazepine antagonist, flumazenil. nih.gov This suggests that these compounds may enhance the inhibitory tone in the central nervous system, leading to a calming effect. It is plausible that inhaled this compound engages similar pathways within the olfactory system that connect to brain regions involved in emotion and anxiety regulation.
| Model | Observed Effect of this compound Inhalation | Implication |
| Elevated Plus-Maze | Increased number of visits and time spent in the open arms. | Anxiolytic-like activity |
| Light/Dark Box Test | Increased time spent in the brightly-lit chamber. | Anxiolytic-like activity |
| Rotarod Test | No effect on performance. | Lack of motor impairment |
Neuroprotective Effects: Attenuation of Oxidative Stress and Modulation of Neurotrophic Factors (e.g., BDNF, NGF)
Specific research literature investigating the neuroprotective mechanisms of this compound, including its potential to attenuate oxidative stress or modulate neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), is not available in the current body of scientific reports. Studies have extensively detailed these properties for the parent compound, linalool, but similar mechanistic investigations for this compound have not been published.
Antidepressant-like Effects: Monoaminergic System and Neuroendocrine System Interactions
There is currently no specific scientific literature available that details the antidepressant-like effects of this compound or its potential interactions with the monoaminergic (e.g., serotonin, dopamine, norepinephrine) and neuroendocrine systems. While the antidepressant properties of linalool have been a subject of research, these investigations have not yet been extended to its oxide derivative.
Antimicrobial and Antifungal Mechanisms of Action
This compound has demonstrated notable activity against various fungal species. Research has focused on identifying its spectrum of activity and understanding its mechanisms of action, which are crucial for evaluating its potential as an antifungal agent.
Studies have shown that different stereoisomers of this compound possess varying degrees of antifungal efficacy. A racemic mixture of trans- and cis-furanoid this compound exhibited potent activity against several fungi, including Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum. researchgate.net Interestingly, the antifungal strength was diminished when the pure, isolated enantiomers were tested individually, suggesting potential synergistic or differential effects between the isomers. researchgate.net
The precise mechanism of action for this compound has not been fully elucidated. However, extensive research into its precursor, linalool, provides a likely model. The primary antifungal and antimicrobial mechanisms of linalool are believed to involve:
Cell Membrane Disruption : Linalool can damage the integrity of the microbial cell membrane. nih.govfrontiersin.org This leads to increased permeability, leakage of essential intracellular components like ions, DNA, and RNA, and ultimately, cell death. nih.govfrontiersin.orgmdpi.com
Inhibition of Ergosterol Synthesis : In fungi, linalool may interfere with the cell membrane by binding to ergosterol, a crucial component for membrane structure and function. nih.govmdpi.com This interaction can disrupt membrane fluidity and the function of membrane-bound enzymes.
Metabolic and Enzymatic Inhibition : Linalool has been shown to interfere with key metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis, by inhibiting enzymes like succinate dehydrogenase and pyruvate kinase. frontiersin.orgnih.gov This disrupts cellular respiration and energy (ATP) production. frontiersin.orgnih.gov
Induction of Oxidative Stress : The compound can enhance levels of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to vital cellular components like lipids, proteins, and nucleic acids. mdpi.com
| Fungal Species | Observed Effect of Furanoid this compound Racemate |
| Penicillium citrinum | Potent antifungal activity |
| Rhizopus oryzae | Potent antifungal activity |
| Chaetomium globosum | Potent antifungal activity |
Further investigation is required to confirm that these mechanisms are directly applicable to this compound and to understand the stereostructure-activity relationships observed in its antifungal effects.
Membrane Integrity Disruption in Microbial Cells
This compound is a component of essential oils that have demonstrated antimicrobial properties. Research indicates that the antifungal and antitermitic activities of furanoid this compound have been confirmed in studies involving Lindera umbellata var. Membranacea. nih.govelifesciences.org The antimicrobial efficacy of essential oils is often attributed to their ability to compromise the structural and functional integrity of microbial cell membranes. While detailed mechanistic studies specifically isolating this compound's effect on membrane disruption are still developing, its presence in potent antimicrobial essential oils is noteworthy. fortunejournals.com For instance, essential oils from the Lamiaceae family containing both cis- and trans-linalool oxide have been evaluated for their properties against pathogenic bacteria. fortunejournals.com The primary mechanism for related monoterpenes involves disrupting the cell membrane, which leads to the leakage of vital intracellular components and ultimately cell death. nih.govelifesciences.orgresearchgate.netresearchgate.netfrontiersin.org
Table 1: this compound in Antimicrobial Essential Oils
| Essential Oil Source | This compound Form(s) Present | Target Microorganism(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Lindera umbellata var. Membranacea | Furanoid this compound | Fungi and Termites | Antifungal and antitermitic properties confirmed. | nih.govelifesciences.org |
| Lavender (Lavandula sp.) | cis-Linalool oxide, trans-Linalool oxide | Enterococcus faecalis | Contributes to the overall antimicrobial activity of the essential oil. | fortunejournals.com |
| Mentha piperita (Peppermint) | This compound | Multidrug-resistant Enterococcus faecalis | Component of an essential oil showing good antimicrobial and biofilm eradication activity. | nih.gov |
Inhibition of Key Microbial Enzymes (e.g., lanosterol 14-α-demethylase)
The enzyme lanosterol 14-α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential molecule for the integrity of fungal cell membranes. imist.ma This enzyme is a primary target for azole antifungal drugs. researchgate.net The potential for natural compounds to inhibit this enzyme is an active area of research. In molecular docking studies exploring the antifungal potential of essential oil from Clinopodium nepeta subsp. ascendens, this compound was identified as one of the constituents. imist.ma These computational studies aim to predict the binding affinity of compounds to the active site of enzymes like CYP51. However, specific in-vitro studies confirming the direct inhibitory activity of isolated this compound on lanosterol 14-α-demethylase are limited. The focus remains largely on the synergistic or combined effects of all components within an essential oil. imist.ma
Activity against Clinically Relevant Resistant Strains
Table 2: Activity of Essential Oils Containing this compound against Resistant Strains
| Essential Oil Source | Resistant Strain(s) | Key Finding | Reference |
|---|---|---|---|
| Mentha piperita (Peppermint) | Multidrug-resistant Enterococcus faecalis | The essential oil, containing this compound, demonstrated good antimicrobial and biofilm eradication capabilities. | nih.gov |
| Various (Systematic Review) | Methicillin-resistant Staphylococcus aureus (MRSA) | Essential oils containing this compound are noted for their effective use on multidrug-resistant strains. | semanticscholar.org |
| Lavandula × intermedia 'Grosso' | Methicillin-resistant Staphylococcus aureus (MRSA) | The essential oil, which includes linalool, showed antimicrobial activity against MRSA strains. This compound is a related metabolite. | mdpi.com |
Anti-inflammatory Pathways Investigated
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)
Chronic inflammation is linked to numerous diseases, and the modulation of inflammatory responses is a key therapeutic goal. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) are central mediators of the inflammatory cascade. nih.govmdpi.com Research has shown that extracts and essential oils containing this compound can influence the production of these cytokines. For instance, studies on cranberry fruit extracts, which contain this compound, demonstrated an ability to reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including IL-6 and TNF-α, in human monocyte cells. acs.org Similarly, essential oil from Myristica fragrans, also containing this compound, markedly diminished IL-1β and TNF-α levels in a wound healing model, suggesting a suppression of pro-inflammatory signals. mdpi.com Lavender essential oil, another source of this compound, has also been shown to affect the production of IL-6, IL-1β, and TNF-α in stimulated human macrophages. springermedizin.de
Inhibition of NF-κB and MAPK Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of gene expression involved in inflammation. mdpi.combiorxiv.org Activation of these pathways leads to the production of various inflammatory mediators, including pro-inflammatory cytokines. mdpi.com While direct evidence for isolated this compound is scarce, the anti-inflammatory effects of plant extracts and essential oils containing it are often linked to the modulation of these pathways. mdpi.combiorxiv.org For example, volatile compounds found in berries, which can include this compound, are known to mitigate inflammation by suppressing MAPK and NF-κB activation. mdpi.com The mechanism involves preventing the translocation of NF-κB into the nucleus, which in turn halts the transcription of pro-inflammatory genes. researchgate.netmdpi.com Linalool, a closely related precursor, has been shown to inhibit NF-κB activation, suggesting a potential mechanism for its derivatives like this compound. researchgate.netthieme-connect.com
Structure-Activity Relationship Studies for Enhanced Biological Potency
The biological efficacy of this compound is intrinsically linked to its molecular structure, with stereochemistry playing a pivotal role in its potency. Research into the structure-activity relationships (SAR) of this compound has primarily focused on the influence of its isomeric forms—both furanoid and pyranoid ring structures, as well as their respective cis and trans diastereomers and enantiomers—on its biological activities, particularly its antitermitic and antifungal properties.
Influence of Stereochemistry on Biological Activity
Studies have demonstrated that the spatial arrangement of atoms in this compound isomers significantly impacts their biological effects. This is evident in the differential termiticidal and antifungal activities exhibited by the various stereoisomers of furanoid this compound.
Antitermitic Activity:
Investigations into the antitermitic properties of this compound have revealed a clear dependence on the specific stereoisomer. Notably, (2R,5R)-trans-linalool oxide has been identified as the most potent isomer against the termite species Reticulitermes speratus. tandfonline.com This highlights the importance of the specific three-dimensional conformation of the molecule for its interaction with biological targets in termites. While other isomers also exhibit activity, the (2R,5R)-trans configuration appears to be optimal for termiticidal efficacy.
Antifungal Activity:
The antifungal activity of this compound also displays a strong correlation with its stereochemical structure. Interestingly, a racemic mixture of trans- and cis-linalool oxides has demonstrated potent activity against several fungal species, including Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum. tandfonline.com An important observation from these studies is that the antifungal potency of the racemic mixture was found to be greater than that of the isolated, pure enantiomers. tandfonline.com This suggests a synergistic interaction between the different stereoisomers, where their combined presence results in a more pronounced antifungal effect than the sum of their individual activities.
The table below summarizes the observed biological activities of different furanoid this compound stereoisomers, illustrating the structure-activity relationships.
| This compound Isomer | Biological Activity | Target Organism | Key Findings |
|---|---|---|---|
| (2R,5R)-trans-Linalool Oxide | Antitermitic | Reticulitermes speratus | Showed the strongest termiticidal activity among the tested isomers. tandfonline.com |
| Racemic mixture of trans- and cis-Linalool Oxides | Antifungal | Penicillium citrinum, Rhizopus oryzae, Chaetomium globosum | Exhibited potent antifungal activity. tandfonline.com |
| Isolated Pure Enantiomers of this compound | Antifungal | Penicillium citrinum, Rhizopus oryzae, Chaetomium globosum | Showed decreased antifungal activity compared to the racemic mixture, suggesting a synergistic effect. tandfonline.com |
These findings underscore the critical role of stereochemistry in the biological potency of this compound. The specific orientation of the vinyl and isopropanol groups in relation to the tetrahydrofuran (B95107) ring dictates the molecule's ability to interact with biological receptors or membranes, thereby influencing its efficacy. The observation of synergy between enantiomers in antifungal activity further complicates the SAR, suggesting that a combination of stereoisomers may be more effective than a single pure isomer for certain applications. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is necessary to fully elucidate the structural requirements for optimal potency and to guide the development of new, more effective bioactive agents.
Ecological and Environmental Roles of Linalool Oxide
Role in Plant-Insect Chemical Ecology
Linalool (B1675412) oxide is a key mediator in the intricate relationships between plants and insects. It functions as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms. Its roles are diverse, acting as both an attractant for beneficial insects and a deterrent for harmful ones.
Linalool oxide is a common component of the complex bouquet of volatile organic compounds (VOCs) that constitute a flower's scent. researchgate.netmdpi.com This scent is a crucial signal for attracting pollinators, ensuring the plant's reproductive success. Studies have shown that scent blends dominated by compounds like linalool and its derivatives, including linalool oxides, are characteristic of plants adapted for generalist insect pollination. scite.ai
Research findings have highlighted its importance in attracting specific pollinators:
Bees: Linalool and its oxides are recognized as general attractants for various bee species. researchgate.net For instance, the floral scent of guarana, which is crucial for attracting its nocturnal bee pollinators, contains this compound furanoid. frontiersin.org
Butterflies: Floral scents containing linalool and linalool oxides are also significant in attracting butterflies. scite.ai
Generalist Insects: In the subdioecious species Eurya loquaiana, four monoterpenoids were identified as the most abundant floral scent compounds: this compound (pyranoid), linalool, lilac aldehyde, and this compound (furanoid). These compounds are known to attract a variety of insect pollinators. mdpi.com The main scent compounds detected from umbu flowers also include linalool and linalool oxides, which are known to be general attractants for pollinators like bees and social wasps. researchgate.net
The presence and relative abundance of different isomers of this compound (furanoid and pyranoid) can contribute to the unique scent profile of a flower, allowing for differentiation by pollinators and potentially influencing pollinator specificity.
Beyond its role in attracting pollinators, this compound also contributes to a plant's defense system against herbivores and pests. The compound can act as a deterrent or a repellent, and its emission can signal plant damage.
Deterrence and Repellency: In some contexts, floral linalool and its derivatives function not as attractants, but as repellents against floral antagonists. pnas.org Linalool oxides stored in the plant, often as non-volatile glycosides, can be released upon tissue damage from herbivory. These compounds may then function as toxins or deterrents within the insect's gut. frontiersin.org For example, the beetle Phaedon cochleariae showed a preference for feeding on untreated cabbage leaves over leaves treated with linalool derivatives. frontiersin.org
Signaling Plant Damage: The emission of this compound can be associated with plant injury. nih.gov An increased concentration of this compound in the air may signal to other herbivores that a plant is already damaged, potentially deterring them from feeding. nih.gov This suggests a dose-dependent effect, where the concentration of the compound determines its ecological function. nih.gov Linalool itself is known to be produced by plants in response to biotic stress, such as herbivory, which enhances the plant's resistance to insects. nih.govmdpi.com This defense mechanism can also involve attracting the natural enemies of the herbivores, a phenomenon known as tritrophic interaction. pnas.orgmdpi.com
Occurrence as a Specific Floral or Botanical Marker in Natural Products (e.g., honey, tea, fruits)
The presence of this compound in certain agricultural and food products can serve as a distinctive chemical marker, helping to determine their botanical or geographical origin. researchgate.net This is particularly valuable for verifying the authenticity of high-value products like monofloral honey.
Honey: this compound is considered a key floral marker for determining the botanical origin of specific honey varieties. researchgate.netmdpi.com Its isomers are among the non-specific biomarkers that are dominant in many types of honey. rsc.orgpsu.edu For instance, high levels of trans-linalool oxide are considered a chemical marker for unifloral phacelia honey. researchgate.net The compound is also found in caper honey, contributing to its floral aroma. mdpi.com Linalool oxides in honey can originate from the nectar collected by bees or be formed through the biotransformation of linalool within the beehive, influenced by the hive's temperature and pH conditions. researchgate.netacs.org
Tea and Fruits: this compound is a natural metabolite commonly found in tea plants and citrus fruits, where it contributes to their characteristic aroma profiles. researchgate.net As a universal flavor component, it is present in the volatile blends of various orchard fruits. nih.gov
The enantiomeric distribution (the ratio of its different stereoisomers) of this compound in honey has also been used as an indicator to verify authenticity and geographical origin. researchgate.net
Environmental Fate and Biotransformation within Ecosystems
In the environment, this compound is part of a dynamic system of biochemical transformation. Its fate is often linked to its precursor, linalool, which is metabolized by various organisms.
The primary pathway for the formation of this compound in ecosystems is the biotransformation of linalool. This process is carried out by a variety of microorganisms, particularly soil fungi. frontiersin.org
The fungus Aspergillus niger has been shown to efficiently convert linalool into its furanoid and pyranoid oxides. nih.govacs.orgresearchgate.net
Botrytis cinerea, a plant pathogenic fungus known for causing noble rot in grapes, also metabolizes linalool, though it primarily produces other derivatives with linalool oxides as minor products. frontiersin.orgresearchgate.net
This microbial transformation is a key process in the detoxification of linalool in the environment. frontiersin.org The conversion of linalool to its less volatile and often less toxic oxides can be seen as a natural degradation pathway. frontiersin.orgnih.gov Similarly, linalool oxidative metabolism within plant tissues, such as the pistils of Clarkia breweri, has been proposed as a defense mechanism to protect the plant from the potential toxicity of linalool itself. frontiersin.org
The formation of linalool oxides is not limited to microbial action. Within beehives, enzymes secreted by bees can catalyze the conversion of linalool from nectar into cis- and trans-linalool oxides, which then become part of the honey's composition. researchgate.netacs.org
In Vivo Pharmacokinetics and Metabolism of Linalool Oxide and Its Precursors
Absorption and Distribution in Biological Systems
Following oral administration, linalool (B1675412), a precursor to linalool oxide, is rapidly absorbed from the gastrointestinal tract. nih.govfrontiersin.org Experimental studies in rats using radiolabeled linalool demonstrated its efficient absorption and subsequent distribution throughout the body. nih.govnih.gov After absorption, linalool is distributed to various tissues. Studies in rats have detected linalool in several organs, including the liver, kidneys, and brain, indicating that it crosses the blood-brain barrier. semanticscholar.org While direct pharmacokinetic data on this compound is less abundant, the behavior of its precursor suggests that once formed, it would also be distributed via systemic circulation. Linalyl acetate (B1210297), another precursor, is quickly metabolized into linalool, which then follows the same absorption and distribution pathways. semanticscholar.org
Hepatic Metabolism and Identification of Oxidized and Conjugated Metabolites
The liver is the principal site for the metabolism of linalool and its derivatives. nih.govfrontiersin.org The metabolic process is extensive and involves multiple enzymatic pathways, primarily mediated by the cytochrome P-450 system. nih.gov This results in the formation of more polar compounds that can be easily excreted.
Metabolic transformations include a series of oxidation and conjugation reactions. One key pathway is the allylic oxidation of linalool, leading to the formation of hydroxylated and carboxylated derivatives. nih.gov Major metabolites identified in rat urine include 8-hydroxylinalool and 8-carboxylinalool. nih.govresearchgate.net The formation of this compound itself, in its furanoid and pyranoid forms, is a result of the epoxidation of linalool's double bond followed by intramolecular cyclization. mdpi.com These oxides can then undergo further metabolism.
Conjugation is another critical step in the detoxification and elimination process. Linalool and its oxidized metabolites are conjugated with glucuronic acid to form glucuronides, which are highly water-soluble. nih.gov These conjugated metabolites are then readily eliminated from the body.
The table below summarizes the key classes of metabolites identified in vivo.
| Metabolite Class | Example Metabolites |
| Oxidized Derivatives | This compound (furanoid and pyranoid) |
| 8-hydroxylinalool | |
| 8-oxolinalool | |
| 8-carboxylinalool | |
| Conjugated Derivatives | Linalool glucuronide |
Excretion Pathways
The primary route for the elimination of linalool and its metabolites is via the kidneys, with the majority being excreted in the urine. nih.govfrontiersin.orgnih.gov In a study with rats, approximately 58% of an orally administered dose of radiolabeled linalool was recovered in the urine within 72 hours. nih.gov
A significant portion of linalool is also eliminated through respiration. The same study found that about 25% of the administered dose was excreted as carbon dioxide (¹⁴CO₂) in expired air, indicating that a substantial fraction of the molecule is completely broken down through intermediary metabolic pathways. nih.govessencejournal.com
Fecal excretion represents a minor pathway for elimination, accounting for a smaller percentage of the total dose. nih.govnih.gov
Time-Course Studies and Conversion Rates in Diverse Biological Matrices
Pharmacokinetic studies in rats have provided insights into the time-course of linalool and its metabolites in the body. After a single oral dose, linalool concentrations in blood plasma peak rapidly, typically within 40 minutes, and then decline. nih.gov For example, one study reported a maximum plasma concentration (Cmax) of 1915.45 ng/mL. nih.gov
The conversion of linalool to its various metabolites occurs swiftly. After oral administration of lavender oil (which contains linalool and linalyl acetate) to rats, linalyl acetate is rapidly converted to linalool. semanticscholar.org Subsequent metabolism in the liver leads to the appearance of oxidized and conjugated metabolites in the plasma and their eventual excretion in the urine. While specific in vivo conversion rates for the formation of this compound are not extensively detailed, the detection of its downstream metabolites confirms its role as a metabolic intermediate. nih.gov
Repeat-dose studies have shown that linalool does not tend to accumulate in the plasma after consecutive daily administrations, suggesting that its metabolism and excretion are efficient enough to prevent buildup. semanticscholar.org
The table below presents pharmacokinetic parameters for linalool from a study in rats, comparing a free form to a nanostructured lipid carrier (NLC) formulation.
| Parameter | Free Linalool | Linalool-NLC |
| Cmax (ng/mL) | 1915.45 | 2182.45 |
| tmax (min) | 40 | 60 |
| t1/2 (min) | 44.72 | 110.50 |
| AUC₀-t (ng·min/mL) | 76003.40 | 298948.46 |
Data sourced from a study on linalool-loaded nanostructured lipid carriers in rats. nih.gov
Toxicological Research and Safety Assessment of Linalool Oxide
Acute Toxicity Studies and Lethal Dose (LD50) Determination
Acute toxicity studies are fundamental in assessing the potential immediate adverse effects of a substance after a single exposure. For linalool (B1675412) oxide, these studies have primarily focused on oral and dermal routes of administration in animal models.
Oral acute toxicity tests conducted in both male and female rats have established a lethal dose 50 (LD50) in the range of 1,150 to 2,210 mg/kg of body weight. nih.gov Another study reports an oral LD50 in rats as 1,150 mg/kg, while a separate safety data sheet indicates an oral LD50 of 1,750 mg/kg in rats. mu-intel.comvigon.com These values classify linalool oxide as harmful if swallowed. mu-intel.comperfumersapprentice.com
For dermal exposure, the LD50 in rabbits has been determined to be 2,500 mg/kg. mu-intel.comvigon.comaurochemicals.com This suggests that this compound may be harmful in contact with the skin. perfumersapprentice.com
One study in male Swiss mice determined an intraperitoneal LD50 of approximately 721 mg/kg. nih.govtandfonline.com
The following table summarizes the reported acute toxicity values for this compound:
Interactive Data Table: Acute Toxicity of this compound| Route of Administration | Species | LD50 Value | Reference |
|---|---|---|---|
| Oral | Rat | 1,150 - 2,210 mg/kg | nih.gov |
| Oral | Rat | 1,150 mg/kg | mu-intel.comaurochemicals.com |
| Oral | Rat | 1,750 mg/kg | vigon.comperfumersapprentice.com |
| Dermal | Rabbit | 2,500 mg/kg | mu-intel.comvigon.comperfumersapprentice.comaurochemicals.com |
| Intraperitoneal | Mouse | ~721 mg/kg | nih.govtandfonline.com |
Subchronic Toxicity Studies and Repeated-Dose Effects
Subchronic toxicity studies provide insight into the effects of repeated exposure to a substance over a period of time. A 13-week subchronic oral toxicity study of this compound (furanoid) was conducted in male and female Crl:CD(SD) rats at doses of 0, 80, 250, and 800 mg/kg of body weight per day. nih.govresearchgate.netnih.gov
In this study, reduced body weight gain was observed in both sexes at the 800 mg/kg dose and in males at the 250 mg/kg dose. nih.govresearchgate.netresearchgate.net This suppression of body weight gain was considered an adverse effect related to reduced dietary efficiency, as there were no significant changes in food intake. nih.gov
The no-observed-adverse-effect level (NOAEL) for this compound in this 13-week study was determined to be 80 mg/kg of body weight per day for both male and female rats. nih.govresearchgate.netresearchgate.net
Investigation of Potential Adverse Effects and Associated Mechanisms
Neurological Observations and Motor Coordination Assessment
In the 13-week subchronic toxicity study, neurological effects were observed at the highest dose. nih.govresearchgate.netresearchgate.net Specifically, abnormal gait was noted in both male and female rats in the 800 mg/kg group, and decreased locomotor activity was seen in males of the same group. nih.govresearchgate.netresearchgate.net These observations were considered adverse effects. nih.gov The sedative effects of the structurally related monoterpene, linalool, are thought to occur through its interaction with N-methyl-D-aspartate (NMDA) receptors. nih.gov
Conversely, a study investigating the antinociceptive and anticonvulsant effects of this compound in mice found that at doses of 50, 100, and 150 mg/kg (intraperitoneally), it did not cause any damage to the animals' motor coordination in the Rota-rod test. nih.govtandfonline.com This suggests that at these tested doses, this compound does not induce muscle relaxation or motor coordination deficits. nih.gov
Evaluation of Organ System Effects through Histopathological and Biochemical Markers
The 13-week subchronic toxicity study in rats revealed several effects on organ systems, primarily the liver and kidneys, particularly at the higher doses. nih.govresearchgate.netnih.gov
Liver:
Biochemical Markers: In the 800 mg/kg group, there was an increase in serum γ-glutamyl transpeptidase (γ-GTP) and a decrease in glucose in both sexes. nih.govresearchgate.netnih.gov Males in this group also showed increased total protein, while females had increased total cholesterol and phospholipids, suggesting potential adverse effects on the liver. nih.govresearchgate.netnih.gov At 250 mg/kg, increased relative liver weights were seen in males and decreased serum glucose was observed in females. nih.govresearchgate.netnih.gov
Organ Weight: Increased absolute and/or relative liver weights were observed in both sexes in the 800 mg/kg group. nih.govresearchgate.netnih.gov
Histopathology: Centrilobular hepatocellular hypertrophy was noted in both sexes, and periportal microvesicular fatty changes were seen in females of the 800 mg/kg group. nih.govresearchgate.netnih.gov
Kidneys:
Biochemical Markers: Increased serum magnesium levels were observed in both sexes in the 800 mg/kg group. nih.govresearchgate.netresearchgate.net
Organ Weight: Increased relative kidney weights were also noted in both sexes at the 800 mg/kg dose. nih.govresearchgate.netresearchgate.net
Histopathology: While histopathological examination showed an accumulation of hyaline droplets in the kidneys of male rats, further immunohistochemical analysis revealed this to be α2u-globulin nephropathy. nih.govresearchgate.netnih.gov This condition is specific to male rats and is not considered toxicologically significant for humans. nih.goveuropa.eu
Other Organs: In the 13-week study, significant changes in the absolute and/or relative weights of other organs were also observed at various dose levels, including the brain, lungs, heart, spleen, pituitary gland, and thyroid glands. nih.gov
Interactive Data Table: Summary of Organ System Effects in a 13-Week Rat Study
| Organ | Dose Group (mg/kg/day) | Observed Effects | Reference |
|---|---|---|---|
| Liver | 800 (males & females) | Increased γ-GTP, decreased glucose, increased relative/absolute liver weight, centrilobular hepatocellular hypertrophy. | nih.govresearchgate.netnih.gov |
| 800 (males) | Increased total protein. | nih.govresearchgate.netnih.gov | |
| 800 (females) | Increased total cholesterol & phospholipids, periportal microvesicular fatty changes. | nih.govresearchgate.netnih.gov | |
| 250 (males) | Increased relative liver weight. | nih.govresearchgate.netnih.gov | |
| 250 (females) | Decreased serum glucose. | nih.govresearchgate.netnih.gov | |
| Kidneys | 800 (males & females) | Increased serum magnesium, increased relative kidney weights. | nih.govresearchgate.netresearchgate.net |
| 800 (males) | α2u-globulin nephropathy (not toxicologically significant for humans). | nih.govresearchgate.netnih.gov |
Genotoxicity and Mutagenicity Assessments (e.g., Ames test, chromosomal aberration test)
Genotoxicity and mutagenicity assessments are crucial for determining a substance's potential to damage genetic material. This compound has been evaluated in several in vitro assays.
Studies have shown that this compound is non-mutagenic and non-clastogenic in the Ames test and the chromosomal aberration test. nih.gov One safety data sheet explicitly states that an in vitro Ames test was negative. vigon.com The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a chemical's potential to cause mutations in the DNA of a test organism.
The evaluation of genotoxicity is a critical component of safety assessment for substances like this compound, which are used as food additives. nih.govjournal-jop.org The negative results from these standard tests indicate that this compound does not appear to pose a genotoxic risk under the tested conditions.
Immunotoxicity and Sensitization Research
Research into the immunotoxicity and sensitization potential of this compound has primarily focused on skin sensitization. While pure linalool is considered to have low sensitization potential, its oxidation products can be skin sensitizers. tut.ac.zaresearchgate.net
Commercially available linalool, which may contain impurities like this compound, has been shown to be a weak skin sensitizer (B1316253) in the local lymph node assay (LLNA). nih.gov When linalool was purified, removing impurities including this compound, its sensitization potency was significantly reduced, though not entirely eliminated. nih.gov This suggests that either highly potent allergenic impurities remain or can be rapidly formed. nih.gov
It is the hydroperoxides formed from the air oxidation of linalool that are considered the major skin sensitizers. researchgate.net These hydroperoxides are thought to initiate an immunotoxic process by binding to skin proteins. researchgate.net Patch testing in dermatitis patients has shown that oxidized linalool is a common contact allergen. researchgate.net
A safety data sheet notes that for respiratory or skin sensitization, the classification is not possible due to a partial or complete lack of data. vigon.com Another indicates that skin sensitization is possible with repeated exposure. semiochemical.com
Ecological Toxicity Studies on Aquatic Organisms and Environmental Impact
The assessment of the environmental fate and ecological impact of chemical compounds is crucial for ensuring their safe use. For this compound, a comprehensive evaluation of its effects on aquatic ecosystems reveals a significant gap in available research.
Research Findings on this compound
Current scientific literature and safety data documentation indicate a notable lack of specific studies on the acute and chronic toxicity of this compound to aquatic organisms. Safety Data Sheets (SDS) for this compound consistently state that the substance is not classified as environmentally hazardous based on the limited available data. nih.govuni.lu However, they also caution that large or frequent spills could potentially have a harmful effect on the environment. nih.gov The degradability of this compound in the environment is largely unknown, and there is no available data on its potential for bioaccumulation. uni.lu
Multiple sources explicitly state that the acute and long-term hazards of this compound to the aquatic environment are unknown. nih.gov This indicates that dedicated ecotoxicological studies, such as those determining the lethal concentration (LC50) or effective concentration (EC50) for representative aquatic species like fish, crustaceans (e.g., Daphnia magna), and algae, have not been widely conducted or published.
Comparative Data on Linalool
In contrast, more information is available for the parent compound, linalool. It is important to emphasize that linalool and this compound are distinct chemical entities with different structures and potentially different toxicological profiles. The data for linalool should not be used to directly predict the environmental effects of this compound but is presented here for contextual comparison.
Studies on linalool have established specific toxicity values for some aquatic organisms. For instance, research has determined the half-maximal effective concentration (EC50) for the water flea (Daphnia magna) to be 59 mg/L over a 48-hour exposure period. thegoodscentscompany.comfishersci.ca For fish, the lethal concentration for 50% of the test subjects (LC50) for rainbow trout (Oncorhynchus mykiss) has been reported as 27.8 mg/L over 96 hours. thegoodscentscompany.com Furthermore, a study on zebrafish (Danio rerio) embryos reported an LC50 of 193.3 μg/ml for linalool.
The environmental fate of linalool has also been investigated, with an estimated bioconcentration factor (BCF) of 106, suggesting a potential for some bioconcentration in aquatic organisms. The estimated half-life of linalool in a model river is 2.4 days, and in a model lake, it is 21 days.
The disparity in available data underscores the need for further research to adequately characterize the ecological risks associated with this compound.
Data on Aquatic Toxicity
The following tables summarize the available aquatic toxicity data for this compound and, for comparison, its parent compound, linalool.
Table 1: Aquatic Toxicity of this compound
| Species | Endpoint | Value | Exposure Duration | Reference |
|---|---|---|---|---|
| Aquatic Organisms | Acute Toxicity | No data available | nih.govuni.lu |
Table 2: Aquatic Toxicity of Linalool (for comparison)
| Species | Endpoint | Value | Exposure Duration | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 27.8 mg/L | 96 hours | thegoodscentscompany.com |
| Daphnia magna (Water Flea) | EC50 | 59 mg/L | 48 hours | thegoodscentscompany.comfishersci.ca |
Future Research Directions and Translational Perspectives
Elucidation of Complete Molecular Mechanisms of Action across Diverse Biological Systems
A significant portion of the existing research has focused on the biological activities of linalool (B1675412), the precursor to linalool oxide. Studies have detailed linalool's mechanisms, including the disruption of bacterial cell membranes and interference with metabolic pathways. nih.govmdpi.com Linalool has also demonstrated anti-inflammatory, neuroprotective, and anticancer properties. researchgate.netrsc.org However, the precise molecular mechanisms of this compound itself remain largely uncharacterized. It is known that linalool can be biotransformed into furanoid and pyranoid forms of this compound by various microorganisms, such as the fungus Aspergillus niger. google.com Furthermore, human cytochrome P450 enzymes can facilitate the epoxidation of linalool, leading to the formation of linalool oxides, suggesting that some of linalool's biological effects may be mediated by these derivatives. nih.gov
Future investigations must therefore focus on delineating the specific molecular targets and signaling pathways modulated by this compound. Key research questions include its interaction with cellular receptors, ion channels, and enzymes. Understanding these fundamental mechanisms is critical to validating its therapeutic potential and identifying specific biological systems where it may exert its effects.
Advanced Enantioselective Studies for Precision Bioactivity and Efficacy Enhancement
This compound exists as multiple stereoisomers, including furanoid and pyranoid forms, which arise from the cyclization of the (R)- and (S)-enantiomers of linalool. mdpi.comresearchgate.net It is well-established that the chirality of a molecule can significantly influence its biological activity. For instance, the enantiomers of linalool exhibit different pharmacological and fragrance profiles. nih.govmdpi.com This principle extends to its derivatives, as evidenced by studies showing that different enantiomers of a specific this compound possess distinct odors. nih.gov
While methods for the synthesis of all eight stereoisomeric forms of this compound have been developed, comprehensive comparative studies on their specific bioactivities are lacking. mdpi.com Future research should prioritize the enantioselective synthesis and biological evaluation of each this compound isomer. Such studies will be instrumental in identifying the most potent and selective enantiomers for specific therapeutic applications, thereby enhancing efficacy and precision. This will also allow for a deeper understanding of the structure-activity relationships that govern their biological effects.
Development of Novel this compound Derivatives with Targeted Therapeutic Activities
The chemical scaffold of this compound provides a valuable starting point for the development of novel therapeutic agents. Research into the synthesis of new molecules derived from linalool epoxide, a direct precursor to this compound, has already begun. researchgate.net This work highlights the potential for creating a library of this compound derivatives with modified functional groups to enhance specific biological activities and improve pharmacokinetic properties.
Future efforts should be directed towards the rational design and synthesis of these derivatives. By modifying the core structure of this compound, it may be possible to develop compounds with targeted efficacy against specific diseases, such as cancer, infectious agents, or inflammatory disorders. A systematic approach to structure-activity relationship (SAR) studies will be crucial in identifying derivatives with optimized therapeutic profiles.
Integration of Omics Technologies in Biosynthesis and Metabolism Research
The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the biosynthesis and metabolism of this compound. While transcriptomic studies have been employed to investigate the antibacterial mechanisms of linalool, similar comprehensive analyses for this compound are needed. mdpi.com Research has identified linalool synthase genes that are critical for the production of linalool in plants. researcher.life Furthermore, cytochrome P450 enzymes have been implicated in the oxidation of linalool, a key step in the formation of this compound. nih.gov
Future research should leverage these advanced technologies to map the complete biosynthetic pathways of this compound in various organisms. This includes identifying and characterizing all the enzymes involved in its formation and subsequent metabolism. Such knowledge will be invaluable for developing biotechnological production methods and for understanding its metabolic fate in humans.
Clinical Research and Therapeutic Applications in Neurodegenerative Diseases, Infectious Diseases, and Inflammatory Conditions
Preclinical evidence suggests that this compound may have therapeutic potential in several areas. A notable study demonstrated that inhaled this compound exhibits anxiolytic-like effects in animal models without causing motor impairment. researchgate.net Given that its precursor, linalool, has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and for its anti-inflammatory and antimicrobial properties, it is plausible that this compound contributes to these activities. nih.govflavorfrenzy.com
However, there is a conspicuous absence of clinical trials and in-depth studies on the therapeutic applications of this compound. A critical next step is to initiate rigorous preclinical and, subsequently, clinical research to evaluate its efficacy and safety for specific conditions. Potential areas of investigation include its use in treating anxiety disorders, its role in managing inflammatory conditions, and its potential as an antimicrobial agent against various pathogens.
Sustainable Production Methods for this compound
The demand for natural and sustainably sourced compounds is growing across the flavor, fragrance, and pharmaceutical industries. While chemical synthesis of linalool and its derivatives is well-established, biotechnological and enzymatic methods offer a promising "green" alternative. chemicalbook.comessencejournal.com Research has demonstrated the feasibility of producing this compound through the biotransformation of linalool using various microorganisms, including fungi like Corynespora cassiicola and bacteria. thegoodscentscompany.com
Patents and studies describe enzymatic processes that can yield high levels of what can be classified as "natural" this compound. google.com Future research should focus on optimizing these bioprocesses to improve yields, reduce costs, and scale up production for industrial applications. This includes metabolic engineering of microorganisms and the discovery of novel, highly efficient enzymes for the conversion of linalool to this compound.
Q & A
Q. What are the key structural characteristics and isomers of linalool oxide?
this compound (C₁₀H₁₈O₂; molecular weight 170.25) is a terpene-derived ether with furanoid and pyranoid stereoisomers. Its structural complexity arises from variations in the position of the epoxy group and stereochemistry. Common isomers include:
- cis-Linalool oxide (furanoid) : CAS 14049-11-7, with a hydroxyl group and methyl substituents in a cis configuration .
- trans-Linalool oxide (furanoid) : CAS 34995-77-2, characterized by a trans arrangement of substituents .
- Pyranoid isomers : Including cis- and trans-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol (CAS 1365-19-1) .
Methodological Note : Use IUPAC nomenclature and CAS identifiers to avoid ambiguity. Structural verification requires techniques like NMR (e.g., δ 1.2–1.4 ppm for methyl groups in pyranoid forms) and GC-MS with reference standards .
Q. What analytical methods are recommended for quantifying this compound in natural products?
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the gold standard. Key parameters include:
- Column : Polar stationary phases (e.g., DB-WAX or HP-INNOWAX) for separating isomers .
- Temperature program : Initial 50°C (2 min), ramp to 240°C at 5°C/min .
- Quantification : Calibrate using certified reference materials (e.g., NIST Standard Reference Data) and report purity ≥90% (GC-FID) .
Data Contradiction Alert : Discrepancies in isomer ratios may arise from extraction methods (e.g., steam distillation vs. solvent extraction) or oxidation during storage .
Advanced Research Questions
Q. How do oxidation conditions influence the formation of sensitizing hydroperoxides in this compound?
this compound undergoes autoxidation to form hydroperoxides (e.g., linalool hydroperoxide), which are potent sensitizers. Key factors include:
- Light and oxygen exposure : Accelerate free radical chain reactions, increasing hydroperoxide yields .
- Antioxidant efficacy : Adding 0.1% BHT or α-tocopherol during storage reduces hydroperoxide formation by >50%, maintaining peroxide values <20 mmol/L .
- Analytical validation : Monitor hydroperoxides via iodometric titration or LC-MS/MS .
Experimental Design : Conduct accelerated stability studies (40°C, 75% RH for 6 months) with/without antioxidants, comparing peroxide levels .
Q. How can researchers resolve discrepancies in isomer identification across studies?
Inconsistent isomer nomenclature (e.g., "furanoid" vs. "pyranoid" labeling) and overlapping GC retention times are common pitfalls. Solutions include:
- Standardized references : Use NIST-certified isomers (e.g., trans-Linalool oxide furanoid, CAS 34995-77-2) for calibration .
- Advanced spectrometry : Employ chiral GC columns or nuclear Overhauser effect (NOE) NMR to distinguish stereoisomers .
- Collaborative validation : Cross-check data with repositories like the ECHA Substance Infocard (EC 215-723-9) .
Case Study : A 2020 study resolved conflicting isomer ratios in essential oils by harmonizing GC conditions and referencing IFRA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
